HMG-CoA Reductase Inhibition: 4,5-Dimethoxy-2-propylphenol Displays Measurable but Modest Enzyme Inhibition Relative to Simvastatin
In a spectrophotometric assay using NADPH as cofactor, 4,5-dimethoxy-2-propylphenol inhibited recombinant human HMG-CoA reductase with an IC₅₀ value of 4.79 × 10³ nM (4.79 µM), as reported in the BindingDB and ChEMBL curated datasets . This inhibitory potency is approximately 435-fold weaker than simvastatin, a first-line statin drug, which typically exhibits an IC₅₀ of ~11 nM against the same human enzyme under comparable in vitro conditions . However, the compound represents a structurally distinct, non-statin chemotype that binds to the HMG-CoA reductase active site , providing a useful scaffold for exploring alternative inhibition mechanisms.
| Evidence Dimension | Human HMG-CoA reductase inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 4.79 × 10³ nM (4.79 µM) |
| Comparator Or Baseline | Simvastatin: IC₅₀ ≈ 11 nM (reported range for human enzyme) |
| Quantified Difference | ~435-fold lower potency than simvastatin |
| Conditions | Inhibition of human HMG-CoA reductase activity using NADPH, measured spectrophotometrically; data curated by ChEMBL from Bioorg. Med. Chem. 2014. |
Why This Matters
Confirms that 4,5-dimethoxy-2-propylphenol engages the same enzyme target as clinically used statins but via a distinct chemical scaffold, making it a valuable tool compound for probing non-statin HMG-CoA reductase pharmacology.
- [1] BindingDB. IC₅₀ = 4.79E+3 nM for human HMG-CoA reductase. BDBM50321276. ChEMBL curated data from Bioorg. Med. Chem. 22:5871-82 (2014). View Source
- [2] Istvan, E. S., & Deisenhofer, J. (2001). Structural mechanism for statin inhibition of HMG-CoA reductase. Science, 292(5519), 1160–1164. (Simvastatin IC₅₀ reference range). View Source
